molecular formula C7H4ClN3 B062802 4-Chloropyrido[3,4-d]pyridazine CAS No. 162022-93-7

4-Chloropyrido[3,4-d]pyridazine

Cat. No.: B062802
CAS No.: 162022-93-7
M. Wt: 165.58 g/mol
InChI Key: LQRSVUXVKGXYBM-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyridazine is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a pyridine moiety at the [3,4-d] position, substituted with a chlorine atom at the 4-position. Its synthesis typically involves inverse-electron-demand Diels-Alder (IEDDA) reactions. For instance, the reaction of tetrahydroazine with 1,2,5,6-tetrahydro-1-methyl-4-pyrrolidinopyridine in dichloromethane yields tetrahydropyrido[3,4-d]pyridazine derivatives, followed by elimination and functionalization to introduce the chlorine substituent . However, the compound is noted for its instability, complicating purification and storage .

Properties

CAS No.

162022-93-7

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

4-chloropyrido[3,4-d]pyridazine

InChI

InChI=1S/C7H4ClN3/c8-7-6-4-9-2-1-5(6)3-10-11-7/h1-4H

InChI Key

LQRSVUXVKGXYBM-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C(N=NC=C21)Cl

Canonical SMILES

C1=CN=CC2=C(N=NC=C21)Cl

Other CAS No.

162022-93-7

Synonyms

4-CHLOROPYRIDO[3,4-D]PYRIDAZINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazolo[3,4-d]pyridazine Derivatives

Thiadiazolo[3,4-d]pyridazines share the fused pyridazine core but incorporate a sulfur-containing thiadiazole ring. These derivatives exhibit distinct electronic properties due to the electron-deficient thiadiazole unit. For example:

  • 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine serves as a precursor for nucleophilic substitution (SNAr) reactions, enabling the synthesis of methoxy- or phenoxy-substituted derivatives (e.g., 8a, 8b, 9a, 9b) .
  • In dye-sensitized solar cells (DSSCs), thiadiazolo[3,4-d]pyridazine-based sensitizers exhibit poor power conversion efficiency (PCE < 3%) compared to benzo[c]thiadiazoles, attributed to inferior light-harvesting capabilities .

Table 1: Key Thiadiazolo[3,4-d]pyridazine Derivatives

Compound Substituents Melting Point (°C) Application/Activity Reference
4-Bromo-7-methoxy (8a) Br, OMe 145–147 Synthetic intermediate
4-Bromo-7-phenoxy (8b) Br, OPh 106–108 Synthetic intermediate
4,7-Dimethoxy (9a) OMe, OMe 165–167 Photovoltaic material (low PCE)
Pyrazole[3,4-d]pyridazine Derivatives
  • Pyrazolo[3,4-d]pyridazine-7-one derivatives inhibit carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) with Ki values of 9.03–952.93 nM, showing promise as anticholinergic agents .
  • Pyrazolo[4,3-c]pyridazines and related structures exhibit antifungal, insecticidal, and anticancer activities via kinase and receptor inhibition (e.g., GSK-3, FGFR) .

Table 2: Pharmacological Activities of Pyrazole-Pyridazine Derivatives

Compound Class Target Enzyme Ki (nM) Biological Activity Reference
Pyrazolo[3,4-d]pyridazine hCA I 9.03 ± 3.81 Anticholinergic
Pyrazolo[3,4-d]pyridazine AChE 394.77 ± 68.13 Neurodegeneration therapy
Pyrazolo-pyridazinones COX-2, FGFR N/A Anti-inflammatory, anticancer
Diuretic Pyrido[3,4-d]pyridazine Derivatives

1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511) and its metabolites inhibit vasopressin-induced antidiuretic effects in rats, acting as potent diuretics. Its 4'-hydroxy derivative retains activity but with altered pharmacokinetics .

Table 3: Diuretic Activity of DS-511 Derivatives

Compound Modification Activity Profile Reference
DS-511 1,4-Dimorpholino, 7-Ph Inhibits renal ADH-cyclic AMP
DS-511 4'-OH derivative Hydroxylated metabolite Reduced metabolic stability
Other Fused Heterocycles
  • Pyrimido[4,5-d]pyridazines: Substituted with morpholino groups (e.g., 5,8-dimorpholino derivatives), these compounds demonstrate diuretic properties akin to DS-511 .
  • Pyrido[2,3-d]pyridazines : Differ in ring fusion position, altering electronic properties and reactivity .

Key Structural and Functional Differences

  • Electron Deficiency : Thiadiazolo derivatives are more electron-deficient than 4-chloropyrido[3,4-d]pyridazine, enhancing SNAr reactivity but reducing photovoltaic efficiency .
  • Stability : this compound is prone to decomposition under ambient conditions, whereas DS-511 derivatives exhibit metabolic stability sufficient for in vivo diuretic activity .
  • Pharmacological Versatility : Pyrazole-fused derivatives outperform chlorinated analogs in enzyme inhibition, highlighting the role of fused heterocycles in drug design .

Preparation Methods

Precursor Synthesis: 3,4-Pyridinedicarboxylic Acid Derivatives

The synthesis of pyrido[3,4-d]pyridazine scaffolds begins with 3,4-pyridinedicarboxylic acid, a commercially available starting material. In a seminal study, Akçay et al. demonstrated the conversion of this acid to its anhydride using acetic anhydride under reflux conditions. Cyclization with hydrazine hydrate yielded 2,3-dihydropyrido[3,4-d]pyridazin-1,4-dione (compound 1 ), a key intermediate with a fused pyridine-pyridazinone structure. This step achieved a 98.6% yield, attributed to the stoichiometric excess of hydrazine and controlled reflux duration.

Reaction Conditions for Cyclization

ParameterValue
Reagent Ratio (Acid:Ac₂O)1:6 (molar)
Hydrazine Hydrate Volume30 mL per 8.61 g acid
Reflux Time4 hours
Crystallization SolventEthanol/Water

Chlorination Strategies for Pyridazinone Intermediates

Dichlorination via Phosphorus Oxychloride

The dihydrodione intermediate 1 undergoes dichlorination using POCl₃ in the presence of pyridine, yielding 1,4-dichloropyrido[3,4-d]pyridazine (compound 2 ). This reaction proceeds via nucleophilic substitution at the carbonyl oxygen, facilitated by the Lewis acidity of POCl₃. Optimal conditions include a 5:1 molar ratio of POCl₃ to 1 and a reaction temperature of 85°C for 2 hours, achieving a 45% isolated yield.

Mechanistic Insights

  • POCl₃ acts as both a chlorinating agent and solvent.

  • Pyridine neutralizes HCl byproducts, driving the reaction equilibrium toward product formation.

Selective Hydrolysis to 4-Chloropyridazinone

Compound 2 is selectively hydrolyzed under acidic conditions (1% HCl) to produce 4-chloropyrido[3,4-d]pyridazin-1(2H)-one (compound 3 ). This step exploits the differential reactivity of the 1- and 4-chloro positions, with the 1-position undergoing nucleophilic attack by water. Neutralization of the reaction mixture with ammonium hydroxide precipitates the isomeric 1-chloropyrido[3,4-d]pyridazin-4(3H)-one (compound 4 ).

Comparative Yields

CompoundYieldCrystallization Solvent
3 52%Acetic Acid
4 34%Water

Advanced Functionalization of 4-Chloropyridazinones

Nucleophilic Substitution with Piperazine Derivatives

Microwave-assisted reactions of compound 3 with piperazine derivatives in diethylene glycol enable the synthesis of 4-substituted pyrido[3,4-d]pyridazin-1(2H)-ones. For instance, reaction with 1-methylpiperazine at 140°C for 30 minutes under microwave irradiation yielded a 78% product, demonstrating the utility of green chemistry approaches.

Optimized Microwave Conditions

ParameterValue
Temperature140°C
Irradiation Time30 minutes
SolventDiethylene Glycol
Molar Ratio (3:Amine)1:5

Structural Characterization and Analytical Data

Spectroscopic Validation

Compound 3 was characterized by FTIR, ¹H NMR, and HRMS:

  • FTIR-ATR : 3220–2400 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 13.14 (s, NH), 9.32 (d, J = 0.8 Hz, H5), 9.10 (d, J = 4.8 Hz, H7), 8.11 (dd, J = 5.2 Hz, H8).

  • HRMS : [M–H]⁺ calcd. for C₇H₅ClN₃O: 182.0121; found: 182.0116.

Elemental Analysis

Combustion analysis confirmed the empirical formula C₇H₄ClN₃O:

ElementCalculated (%)Observed (%)
C46.3046.11
H2.222.18
N23.1423.05

Alternative Chlorination Methods in Heterocyclic Chemistry

Dichloropyridazine Synthesis Parallels

CN104211644A describes 3,4-dichloropyridazine synthesis via MnO₂ oxidation and POCl₃ treatment, emphasizing solvent effects (isopropanol vs. tetrahydrofuran). While distinct from pyrido[3,4-d]pyridazine systems, these methods reinforce the role of solvent polarity in controlling reaction kinetics .

Q & A

Q. How do steric and electronic effects of the 4-chloro substituent influence tautomerism in pyrido[3,4-d]pyridazine derivatives?

  • Methodology : Synthesize tautomeric pairs (e.g., keto-enol forms) and analyze via ¹H NMR in DMSO-d₆/CDCl₃. Chlorine’s electron-withdrawing effect stabilizes keto forms, shifting equilibrium ratios compared to non-halogenated analogs .

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